Methyl 2-methoxy-3,5-dinitrobenzoate
Overview
Description
Methyl 2-methoxy-3,5-dinitrobenzoate: is an organic compound with the molecular formula C9H8N2O7. It is a derivative of benzoic acid, characterized by the presence of methoxy and dinitro functional groups. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate typically involves the esterification of 2-methoxy-3,5-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction mixture is typically purified through distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium hydroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as catalysts for the hydrolysis reaction.
Major Products
Nucleophilic Substitution: Substituted benzoates.
Reduction: 2-methoxy-3,5-diaminobenzoate.
Ester Hydrolysis: 2-methoxy-3,5-dinitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 2-methoxy-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential antifungal and antibacterial effects. The methoxy group enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Methyl 2-methoxy-3,5-dinitrobenzoate can be compared with other similar compounds such as:
Methyl 3,5-dinitrobenzoate: Lacks the methoxy group, which affects its solubility and reactivity.
2-Methoxy-3,5-dinitrobenzoic acid: The acid form of the compound, which has different reactivity and solubility properties.
3,5-Dinitrobenzoic acid methyl ester: Another ester derivative with similar properties but different molecular structure.
The presence of the methoxy group in this compound makes it unique, providing enhanced solubility and stability compared to its analogs.
Properties
IUPAC Name |
methyl 2-methoxy-3,5-dinitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O7/c1-17-8-6(9(12)18-2)3-5(10(13)14)4-7(8)11(15)16/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEUGIVGZSEOAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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